2-Propylpyrimidin-4-amine

Description

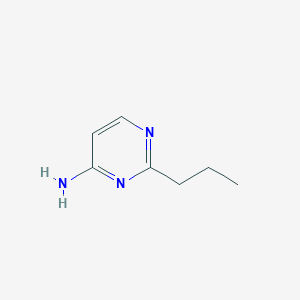

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMCCOMLYMKBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312118 | |

| Record name | 2-Propyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100910-69-8 | |

| Record name | 2-Propyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propylpyrimidin 4 Amine and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies offer an efficient means of assembling the 2-propylpyrimidin-4-amine scaffold from acyclic precursors. These methods are often designed to build the heterocyclic ring in one or two key steps.

Condensation Reactions Utilizing Butyramidine and α-Methoxymethyl-β-methoxyacrylonitrile

A specific and effective method for the preparation of 2-propyl-4-aminopyrimidine derivatives involves the reaction between an amidine, such as butyramidine, and a substituted acrylonitrile (B1666552). A patented process details the synthesis of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine through the condensation of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com In this reaction, the butyramidine provides the C2-propyl group and the N1 and N3 atoms of the pyrimidine (B1678525) ring, while the acrylonitrile derivative serves as the C4-C5-C6 backbone.

The reaction is typically carried out by reacting butyramidine with a molar excess of the α-methoxymethyl-β-methoxyacrylonitrile at controlled low temperatures, ranging from -10°C to +20°C. google.com The butyramidine is often prepared in situ from its hydrochloride salt by treatment with a base like sodium methylate in methanol. google.com After the base treatment, the resulting sodium chloride is filtered off, and the solvent is evaporated to yield the free base of butyramidine, which is then used in the condensation step. google.com This process is advantageous as it avoids harsh conditions and utilizes readily available starting materials. google.com

| Parameter | Value |

| Reactant 1 | Butyramidine (or its hydrochloride salt) |

| Reactant 2 | α-Methoxymethyl-β-methoxyacrylonitrile |

| Temperature | -10°C to +20°C |

| Molar Ratio | 0.4-5 molar excess of acrylonitrile derivative |

| Byproduct | Methanol |

This interactive table summarizes the reaction conditions for the condensation synthesis.

Microwave-Assisted Synthesis Protocols for Pyrimidin-4-ones as Precursors to Aminopyrimidines

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidines. rsc.orgresearchgate.net A common strategy for synthesizing 4-aminopyrimidines involves the initial formation of a pyrimidin-4-one precursor, which is subsequently converted to the desired amine.

Microwave irradiation can be employed to efficiently synthesize 2-propylpyrimidin-4-one from appropriate starting materials, such as a β-ketoester and butyramidine. The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. nih.gov Once the 2-propylpyrimidin-4-one is formed, it can be converted to the corresponding 4-aminopyrimidine (B60600). This transformation typically involves a two-step sequence: chlorination of the pyrimidinone (e.g., with phosphorus oxychloride, POCl₃) to yield a 4-chloropyrimidine (B154816) intermediate, followed by a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an amine to introduce the amino group at the C4 position. Microwave assistance can also be applied to these subsequent steps, offering a rapid and efficient route to the final product. acs.orgtandfonline.com

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Standard laboratory equipment |

| Microwave-Assisted Synthesis | Minutes to Hours | Reduced reaction times, improved yields, better reaction control. nih.gov |

This interactive table compares conventional and microwave-assisted synthesis for pyrimidine derivatives.

Cyclotrimerization of Nitriles for Pyrimidin-4-amine Formation

The formation of pyrimidine rings can also be achieved through the [2+2+2] cyclotrimerization of nitriles, a process often mediated by transition metal catalysts. mdpi.comacs.org This strategy allows for the assembly of the pyrimidine core from three separate nitrile components. For the synthesis of a specifically substituted pyrimidine like this compound, a controlled cross-cyclotrimerization would be necessary.

This would involve the reaction of two molecules of one nitrile with one molecule of a different nitrile. For instance, a potential, though complex, route could involve the catalyzed cycloaddition of two molecules of a cyanamide (B42294) derivative (to form the 4-amino functionality and N1/N3) with one molecule of butyronitrile (B89842) (to provide the 2-propyl group and C2). acs.org Various catalysts, including niobium (NbCl₅), gold, and copper complexes, have been shown to facilitate such cycloadditions. mdpi.comacs.org While powerful for creating diverse libraries of pyrimidines, achieving high regioselectivity for a specific isomer like this compound can be challenging and highly dependent on the catalyst and substrate choice. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Silica-supported Lewis acids (ZnCl₂, AlCl₃) | Various nitriles | Symmetrically substituted 1,3,5-triazines | researchgate.net |

| NbCl₅ | Alkynes and Aryl nitriles | Substituted pyrimidines | acs.org |

| Ph₃PAuNTf₂ | Ynamides and Nitriles | 4-Aminopyrimidines | mdpi.com |

| Copper catalyst | Ketones and Nitriles | Polysubstituted pyrimidines | mdpi.com |

This interactive table displays various catalytic systems used in the cycloaddition synthesis of pyrimidine and triazine derivatives.

Indirect Synthesis and Derivatization Routes

Indirect methods rely on modifying an existing, readily available pyrimidine ring to introduce the necessary functional groups. This is a common strategy in heterocyclic chemistry, allowing for the late-stage diversification of molecular scaffolds.

Modification of Existing Pyrimidine Scaffolds to Incorporate Propyl and Amino Functionalities

This approach starts with a pyrimidine molecule that already contains some of the desired features or can be easily converted. The propyl and amino groups are then introduced through subsequent chemical reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. wikipedia.org The presence of the ring nitrogen atoms withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present. masterorganicchemistry.com

The synthesis of this compound via this route would typically begin with a 2-propyl-4-halopyrimidine, most commonly 2-propyl-4-chloropyrimidine. The chlorine atom at the C4 position is highly activated towards displacement due to its para relationship with the N1 ring nitrogen and ortho to the N3 nitrogen. stackexchange.com The reaction of this chlorinated intermediate with a nucleophilic source of nitrogen, such as ammonia or a protected amine, results in the displacement of the chloride and the formation of the C-N bond, yielding this compound. rsc.orgnih.gov The reaction is often carried out in a suitable solvent, and conditions can be tuned to optimize yield and purity. This method is widely applicable and allows for the introduction of various substituted amino groups by choosing the appropriate amine nucleophile. nih.gov

| Starting Material | Nucleophile | Key Feature |

| 2-Propyl-4-chloropyrimidine | Ammonia (NH₃) | Direct formation of the primary amine |

| 2-Propyl-4-chloropyrimidine | Primary/Secondary Amines | Formation of substituted aminopyrimidines |

| 2,4-Dichloropyrimidine | Ammonia/Amines | Sequential substitution possible, regioselectivity is key |

This interactive table illustrates the versatility of the SNAr reaction for synthesizing aminopyrimidines.

Amination Reactions for the Introduction of the C-4 Amino Group

The introduction of an amino group at the C-4 position of the pyrimidine ring is a critical step in the synthesis of the target compound and its analogs. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, where a leaving group at the C-4 position, typically a halogen, is displaced by an amine.

The pyrimidine ring's electron-deficient nature facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Research has shown that in dihalopyrimidines, such as 2,4-dichloropyrimidine, nucleophilic substitution is highly regioselective, with the initial attack strongly favoring the C-4 position over the C-2 position. researchgate.net This inherent reactivity allows for the selective introduction of the C-4 amino group.

A common strategy involves reacting a 4-chloropyrimidine precursor with the desired amine. For instance, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been accomplished by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a range of substituted amines in the absence of a solvent. mdpi.com The use of a base, such as triethylamine, is often required to neutralize the HCl generated during the reaction. mdpi.com

Modern catalytic methods, such as the Buchwald-Hartwig amination, have also been applied to pyrimidine systems, expanding the scope of accessible amines, including less reactive aromatic amines. Furthermore, other leaving groups besides halogens can be utilized. The 2-methylsulfonyl group, for example, can be displaced by various nucleophiles, including aliphatic and aromatic amines, often under microwave irradiation to accelerate the reaction. acs.org High-temperature microwave heating is particularly effective for reactions involving unreactive nucleophiles. acs.org

| Precursor | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine | Substituted Amines | Triethylamine, 80-90 °C, Solvent-free | 2-Amino-4-amino-6-chloropyrimidines | High | mdpi.com |

| 2,4-Dichloropyrimidines | N-Methylpiperazine | 0 °C to r.t. | 2-Chloro-4-(piperazin-1-yl)pyrimidines | 85% (5:1 mixture with C-2 isomer) | researchgate.net |

| Pyrimidine-2-methylsulfone | Aniline | Microwave, 140 °C+ | 2-(Phenylamino)pyrimidine | - | acs.org |

Multi-Component Reactions for the Assembly of Pyrimidine Rings

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like pyrimidines. rasayanjournal.co.inresearchgate.net These reactions are central to green chemistry as they reduce reaction times, waste generation, and simplify workup procedures. rasayanjournal.co.in

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction . This three-component cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. tandfonline.comtandfonline.com This method has been adapted using microwave irradiation to synthesize various oxo- and thioxopyrimidines, achieving yields of 65-90% in significantly reduced reaction times. tandfonline.comtandfonline.com

More recent advancements have led to the development of highly regioselective, catalyst-driven MCRs. A notable example is the iridium-catalyzed synthesis of pyrimidines from an amidine and up to three different alcohols. acs.orgnih.gov This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.gov The use of specific PN₅P–Ir–pincer complexes as catalysts allows for the efficient and regioselective assembly of highly substituted, unsymmetrical pyrimidines in yields of up to 93%. acs.orgbohrium.comorganic-chemistry.org This method is particularly powerful as it allows for the construction of pyrimidines from simple, readily available alcohol building blocks, which can be derived from biomass. acs.orgbohrium.com

Other MCRs for pyrimidine synthesis include:

The reaction of barbituric acid, malononitrile, and aryl aldehydes, often conducted under green conditions using water as a solvent or catalyst-free heating. rsc.org

Pseudo five-component reactions involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297), catalyzed by triflic acid. mdpi.com

| Reaction Name/Type | Components | Catalyst/Conditions | Key Features | Reference |

| Biginelli Reaction | Aldehyde, β-Diketone, (Thio)urea | Acid/Base catalyst, Microwave irradiation | Classic, efficient for dihydropyrimidinones | tandfonline.comtandfonline.com |

| Iridium-Catalyzed MCR | Amidine, up to 3 different Alcohols | PN₅P–Ir–pincer complex | High regioselectivity, sustainable, forms H₂ and H₂O as byproducts | acs.orgnih.govorganic-chemistry.org |

| Barbituric Acid MCR | Barbituric acid, Malononitrile, Aryl aldehyde | Catalyst-free, heating | Green protocol for pyrano[2,3-d]pyrimidines | rsc.org |

| Pseudo 5-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (2 eq.) | Triflic acid | Forms polysubstituted pyrimidines | mdpi.com |

Synthesis of Substituted 2-Aminopyrimidines from Chalcones

The cyclocondensation reaction between chalcones (1,3-diaryl-2-propen-1-ones) and guanidine (B92328) is a fundamental and widely used method for synthesizing 2-aminopyrimidines. researchgate.net This approach builds the heterocyclic ring by reacting the α,β-unsaturated ketone system of the chalcone (B49325) with the two nitrogen nucleophiles of guanidine.

The general procedure involves refluxing a mixture of the appropriately substituted chalcone and a guanidine salt, such as guanidine carbonate or guanidine hydrochloride, in a suitable solvent like dimethylformamide (DMF) or ethanol. ajol.inforasayanjournal.co.in An alkali base is often added to free the guanidine from its salt. The reaction mixture is typically heated for several hours, after which the product is isolated by pouring the mixture into water and collecting the resulting precipitate. ajol.inforasayanjournal.co.in This method provides a straightforward route to a wide array of 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.inresearchgate.net

Researchers have made modifications to improve the efficiency and environmental footprint of this reaction. The use of ultrasound irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and increase product yields compared to conventional heating methods. researchgate.net Similarly, microwave-assisted synthesis offers advantages in terms of rapid heating and shorter reaction times. derpharmachemica.com

| Chalcone Reactant | Reagent | Solvent/Conditions | Product | Yield (%) | Reference |

| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | DMF, 160°C, 4h | 2-Amino-4,6-diphenylpyrimidine | - | ajol.info |

| Substituted Chalcones | Guanidinium Carbonate | DMF, Reflux, 3h | Substituted 2-Amino-4,6-diarylpyrimidines | 65-85 | rasayanjournal.co.in |

| Substituted Chalcones | Thiourea | Ethanol, Ultrasonic irradiation, 20-30 min | Dihydropyrimidine-2-thiones | 73-82 | researchgate.net |

| Polyfluorinated Chalcones | Guanidine | Base, DMF | 4-Phenylpyrimidin-2-amine (via elimination of fluorophenyl group) | - | researchgate.net |

Preparation of 2-(2-Aminopyrimidine)-2,2-difluoroethanols

The synthesis of pyrimidines bearing fluorinated side chains is of significant interest in medicinal chemistry. A specific method has been developed for the preparation of 2-(2-aminopyrimidine)-2,2-difluoroethanols, which are considered potential bioisosteres of other active compounds. nih.gov

The synthesis of a library of these specialized compounds has been described in detail. nih.gov The general strategy involves the construction of the difluoroethanol moiety attached to the pyrimidine ring. This can be achieved through various synthetic sequences, often starting with precursors that already contain the gem-difluoro unit. While the specific multi-step synthesis for each analog can vary, a core methodology involves building the pyrimidine ring around a difluoro-functionalized building block or attaching the difluoroethanol group to a pre-existing pyrimidine scaffold.

In a related approach for synthesizing fluorinated pyrimidines, a fluorinated C3 building block, potassium (Z)-2-cyano-2-fluoroethenolate, was reacted with various amidines. nih.gov This cyclocondensation reaction proceeds under mild conditions to afford 5-fluoro-4-aminopyrimidines in excellent yields, avoiding the harsh conditions often required for late-stage fluorination. nih.gov Another method involves a Brønsted acid-mediated [2+2+2] cycloaddition of γ-trifluoromethyl-1,3-enynamides with nitriles to produce trifluoromethylated 4-aminopyrimidines. thieme-connect.com

Challenges and Advancements in this compound Synthesis

The synthesis of specifically substituted pyrimidines like this compound is not without its challenges. Key among these are controlling the regiochemistry of ring formation and substitution, and developing more sustainable and environmentally friendly processes.

Regioselectivity and Chemoselectivity in Pyrimidine Ring Formation

Achieving high selectivity is a paramount challenge in the synthesis of polysubstituted heterocyclic compounds.

Regioselectivity refers to the control of the orientation of substitution. In pyrimidine synthesis, this often relates to which position on the ring a substituent is introduced or which isomer is formed during a cyclization reaction.

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups.

In multi-component reactions, controlling regioselectivity is crucial for obtaining a single desired product instead of a mixture of isomers. The iridium-catalyzed MCR of amidines and alcohols demonstrates a significant advancement in this area, offering excellent regiocontrol to produce highly and unsymmetrically decorated pyrimidines. acs.orgnih.gov The catalyst system plays a pivotal role in directing the sequence of C-C and C-N bond formations. nih.gov

When starting with pre-formed pyrimidine rings, such as 2,4-dichloropyrimidine, the inherent electronic properties of the ring dictate a high degree of regioselectivity. Nucleophilic attack strongly favors the more electrophilic C-4 position, allowing for selective functionalization. researchgate.net However, forcing a reaction at the less reactive C-2 position can be challenging and may require different strategies or harsher conditions.

Steric effects also play a crucial role in directing reaction outcomes. wikipedia.org Bulky substituents on either the pyrimidine ring or the incoming nucleophile can hinder approach to a specific site, thereby favoring reaction at a less sterically encumbered position. nih.gov Careful selection of starting materials and protecting groups can exploit these steric interactions to achieve the desired regioselectivity. nih.gov Chemoselectivity is also a key consideration, for instance, in one-pot reactions where multiple reactive sites are present. The use of specific catalysts, such as sulfamic acid, has been shown to enable the chemoselective synthesis of various fused pyrimidine systems from a common set of starting materials. osi.lv

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing sustainable synthetic methods that minimize environmental impact. rasayanjournal.co.inpowertechjournal.com These "green chemistry" approaches are now widely applied to pyrimidine synthesis. nih.govbenthamdirect.com

Key green strategies include:

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to accelerate reactions, improve yields, and enable chemistry under milder conditions. nih.gov Microwave heating can reduce reaction times from days to minutes, acs.org while sonochemistry can increase yields and shorten reaction times by promoting acoustic cavitation. researchgate.netbeilstein-archives.org

Green Solvents and Catalysts: Traditional syntheses often use hazardous organic solvents. Green approaches focus on using environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. rasayanjournal.co.inpowertechjournal.com The development of reusable or recyclable catalysts, such as ionic liquids or polymer-supported catalysts, also contributes to a greener process. rasayanjournal.co.innih.gov

Use of Renewable Feedstocks: The development of synthetic routes that utilize starting materials derived from renewable biomass is a major goal of sustainable chemistry. acs.org The iridium-catalyzed MCR that uses alcohols derived from lignocellulose is a prime example of this approach. acs.orgbohrium.com

| Green Technique | Application in Pyrimidine Synthesis | Advantages | Reference(s) |

| Microwave (MW) Synthesis | Biginelli reaction; Displacement of leaving groups; Synthesis from chalcones | Rapid heating, drastically reduced reaction times, higher yields | acs.orgtandfonline.comnih.govnih.gov |

| Ultrasound (US) Synthesis | Synthesis from chalcones; General pyrimidine derivatization | Shorter reaction times, increased yields, mild conditions | researchgate.netnih.govbeilstein-archives.org |

| Multi-Component Reactions (MCRs) | Biginelli reaction; Iridium-catalyzed synthesis from alcohols | High atom economy, reduced steps and waste, combinatorial library synthesis | rasayanjournal.co.inresearchgate.netacs.org |

| Solvent-Free / Green Solvent | Amination of chloropyrimidines; Synthesis from chalcones | Reduced environmental impact, simplified workup | mdpi.comrasayanjournal.co.inpowertechjournal.com |

| Green Catalysts | Recyclable ionic liquids; Polymer-supported acids | Catalyst can be recovered and reused, reducing waste and cost | rasayanjournal.co.innih.gov |

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough evaluation of multiple factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Key considerations include the selection of an optimal synthetic route, management of reaction parameters, product isolation and purification, and economic viability.

Process Optimization and Route Selection

The industrial synthesis of 2-substituted-4-aminopyrimidines often involves the condensation of an amidine with a three-carbon carbonyl compound or its equivalent. For this compound analogs, a common and effective strategy is the reaction of butyramidine with a substituted acrylonitrile derivative.

A patented industrial process for a closely related analog, 2-n-propyl-4-amino-5-methoxymethylpyrimidine, highlights several critical scale-up considerations. This process reacts butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com Historically, similar syntheses provided only moderate yields, around 75%, and involved complex, multi-stage work-up procedures using multiple solvents, which increased apparatus and energy costs. google.com

An improved, economically viable process was developed that achieves yields greater than 90% and product purity exceeding 99%. google.com This optimization was achieved by carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the temperature.

Key Reaction Parameters and Equipment

Reactant Molar Ratio: The improved process utilizes a 0.4 to 5 molar excess of the acrylonitrile derivative relative to butyramidine. This excess helps to drive the reaction to completion and suppress the formation of undesirable byproducts that are difficult to separate through distillation or crystallization. google.com

Temperature Control: The reaction is maintained at a low temperature, between -10°C and +20°C. This temperature control is crucial for maximizing yield and purity. Simple stirred kettles equipped with cooling apparatus are generally sufficient for this purpose, avoiding the need for specialized high-pressure or high-temperature reactors. google.com

Starting Material Preparation: Butyramidine is typically generated in situ from its hydrochloride salt using a base like sodium methylate. In an advantageous industrial procedure, butyramidine hydrochloride is suspended in the excess acrylonitrile reactant, and the base solution is added dropwise. This method simplifies the process and allows for the easy removal of the precipitated salt (e.g., sodium chloride) by filtration before the final product isolation. google.com

Product Isolation and Purification

Efficient product isolation is a cornerstone of industrial chemical manufacturing. For this class of pyrimidines, two primary methods are employed on a large scale:

Crystallization: The product can precipitate directly from the reaction mixture. It can then be isolated via filtration or centrifugation. This method is highly efficient, often yielding a product of such high purity that it only requires washing with a suitable solvent, like methyl tert-butyl ether (MTB), to remove any adhering reactants. google.com

Distillation: Alternatively, the solvent (e.g., methanol) is first removed by distillation under atmospheric or reduced pressure. The remaining residue, which contains the product and the excess acrylonitrile starting material, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound analog. google.com

Economic and Environmental Considerations

Cost-Effectiveness: The primary goal of process optimization in industrial settings is to develop a synthetic route that is both efficient and cost-effective as manufacturing scale increases. researchgate.net This involves minimizing the number of synthetic steps, maximizing yields, and ensuring the availability and low cost of starting materials. researchgate.net The optimized process for the this compound analog achieves this by providing high yields in a single cyclization step, reducing the costs associated with both energy and equipment. google.com

Table of Industrial Synthesis Parameters for a this compound Analog

| Parameter | Condition | Rationale / Advantage |

|---|---|---|

| Primary Reactants | Butyramidine, α-methoxymethyl-β-methoxyacrylonitrile | Forms the core pyrimidine structure. google.com |

| Molar Ratio | 0.4-5 molar excess of acrylonitrile derivative | Drives reaction to completion, suppresses byproducts. google.com |

| Reaction Temperature | -10°C to +20°C | Increases yield and purity; allows use of standard equipment. google.com |

| Equipment | Simple stirred kettles with cooling | Lowers capital and energy costs. google.com |

| Isolation Method 1 | Crystallization and filtration/centrifuging | High purity product without extensive work-up. google.com |

| Isolation Method 2 | Fractional distillation under reduced pressure | Effective separation of product from excess reactant. google.com |

| Yield | > 90% | High efficiency, cost-effective. google.com |

| Purity | > 99% | Minimizes need for further purification steps. google.com |

| Solvent Recycling | Mother liquor and wash solvent can be reused | Reduces waste and raw material costs. google.com |

Structure Activity Relationship Sar Studies of 2 Propylpyrimidin 4 Amine Derivatives

Influence of the 2-Propyl Substituent on Biological Activity

The 2-propyl group on the pyrimidine (B1678525) ring plays a significant role in modulating the biological activity of these derivatives, primarily through hydrophobic interactions with target proteins. The size, shape, and lipophilicity of this substituent can significantly impact binding affinity and selectivity.

Research on various pyrimidine derivatives has highlighted the importance of the substituent at the C-2 position. For instance, in a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives designed as A3 adenosine (B11128) receptor (A3AR) antagonists, the nature of the alkyl group at the C-2 position was a key determinant of potency. researchgate.net A derivative with a propyl group (n-C3H7) at this position, in combination with other optimal substitutions, was identified as a highly potent and selective A3AR antagonist. researchgate.net This suggests that the propyl group provides favorable hydrophobic interactions within the binding pocket of the receptor.

The length and branching of the alkyl chain at C-2 can fine-tune these interactions. While a propyl group may be optimal for one target, other alkyl groups might be preferred for different receptors. This highlights the need for careful optimization of this substituent based on the specific biological target.

Role of the 4-Amino Group in Ligand-Receptor Interactions

The ability of the 4-amino group to act as a hydrogen bond donor is a common feature in the binding of pyrimidine-based ligands to various biological targets, including kinases and adenosine receptors. plos.orgdiva-portal.org For example, in the context of adenosine receptors, the exocyclic amino group can form a double-hydrogen bond with an asparagine residue, which is a critical interaction for potent antagonism. diva-portal.org

Furthermore, the electronic properties of the pyrimidine ring can influence the hydrogen bonding capacity of the 4-amino group. Electron-withdrawing or electron-donating substituents on the ring can alter the acidity and basicity of the amino group, thereby modulating the strength of these interactions.

Impact of Substitutions at Other Pyrimidine Ring Positions (e.g., C-5, C-6) on Activity

Substitutions at the C-5 and C-6 positions of the pyrimidine ring offer a valuable opportunity to further modulate the pharmacological profile of 2-propylpyrimidin-4-amine derivatives. These modifications can influence potency, selectivity, and pharmacokinetic properties.

C-5 Position: The C-5 position is often a target for introducing a variety of substituents to explore additional interactions within the binding site. Studies on 2-aminopyrimidines have shown that the nature of the substituent at the C-5 position can significantly impact biological activity, such as the inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.gov In some cases, smaller substituents at the C-5 position led to higher potency. nih.gov For example, 2-amino-4,6-diphenylpyrimidine was a potent inhibitor of PGE2 production. nih.gov

The introduction of a cyano group at the C-5 position has been shown to increase the acidity of the exocyclic amino group, reinforcing the hydrogen bonding with the receptor and enhancing binding affinity. diva-portal.org

For instance, in the development of CDK9 inhibitors, the substitution pattern on the pyrimidine core, including the C-5 and C-6 positions, was crucial for achieving high potency and selectivity. acs.orgnih.gov

The following table summarizes the impact of substitutions at various positions on the pyrimidine ring based on different studies:

| Position | Substituent | Effect on Activity | Reference |

| C-5 | Hydrogen, Methyl, n-Butyl | Potent inhibition of PGE2 production, with shorter substituents showing higher potency in some series. nih.gov | nih.gov |

| C-5 | Cyano | Increases acidity of the exocyclic amino group, enhancing binding. diva-portal.org | diva-portal.org |

| C-6 | Phenyl | Contributes to potent inhibition of PGE2 production. nih.gov | nih.gov |

| C-6 | Various aryl and alkyl groups | Modulates anti-inflammatory and anticancer activities. derpharmachemica.comacs.orgnih.gov | derpharmachemica.comacs.orgnih.gov |

Comparative SAR Analysis with Isomeric Pyridin-2-amine Derivatives

While specific comparative studies focusing on this compound versus its exact pyridin-2-amine isomers are not extensively documented in the provided search results, general principles of isosteric replacement can be applied. The replacement of a carbon atom with a nitrogen atom in the ring alters the dipole moment and the distribution of electron density, which can lead to different interactions with the target.

For example, the design of adenosine receptor antagonists has involved the exploration of various heterocyclic scaffolds, including both pyrimidines and pyridines. diva-portal.org The choice between these cores often depends on the desired selectivity profile. The different arrangement of nitrogen atoms can lead to altered hydrogen bonding patterns and steric clashes within the binding site, thereby influencing affinity and selectivity for different receptor subtypes.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives helps to understand the spatial arrangement of the key functional groups and how this preferred conformation interacts with the biological target.

The flexibility or rigidity of the molecule, particularly the rotation around the bond connecting the propyl group to the pyrimidine ring and the orientation of the 4-amino group, can significantly impact binding. The bioactive conformation, which is the conformation the molecule adopts when bound to the receptor, may not be the lowest energy conformation in solution.

Computational methods, such as molecular modeling and docking studies, are often employed to predict the preferred conformations and binding modes of these derivatives. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. plos.org For instance, in-silico docking studies of 4-amino substituted pyrimidine derivatives have shown that the structural folding at the protein-ligand interface is a hallmark for molecular recognition and for predicting biological activity. plos.org The optimization of hydrophobic interactions and hydrogen bonding at the target-ligand interface is crucial for improving drug efficacy. plos.org

Computational and Theoretical Investigations of 2 Propylpyrimidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of molecules. For 2-Propylpyrimidin-4-amine, methods like Density Functional Theory (DFT) are employed to understand its molecular properties. These calculations provide insights into the molecule's stability, reactivity, and potential interaction mechanisms at an electronic level.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions. For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO densities across the molecule can reveal the regions most likely to be involved in electron-donating and electron-accepting interactions, respectively. While specific energy values for this compound are not detailed in the provided search results, the analysis of related pyrimidine structures shows that substituents can significantly influence the HOMO-LUMO gap and thus the molecule's reactivity.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these interactions. This analysis helps in understanding the intramolecular charge transfer (ICT) and the stability it confers upon the molecular structure. acadpubl.eu

Fukui Function Analysis for Reactivity Prediction

Fukui functions are local reactivity descriptors derived from DFT that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This analysis is crucial for understanding the regioselectivity of chemical reactions. By calculating the condensed Fukui functions for each atom in this compound, one can identify the specific atoms that are most susceptible to different types of chemical attack.

This method provides a more nuanced view of reactivity than what is available from atomic charges or frontier orbital densities alone. The analysis helps in pinpointing the exact locations within the pyrimidine ring and its substituents that are most likely to participate in chemical interactions, thereby guiding the understanding of its chemical behavior. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and molecular biology for predicting binding affinities and modes of interaction.

Ligand-Protein Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net The process involves sampling a wide range of conformations of the ligand within the binding site and scoring them based on their complementarity and interaction energies. These scores provide an estimate of the binding affinity.

For pyrimidine derivatives, docking studies have been instrumental in understanding their interactions with various protein targets, such as kinases. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino group and nitrogen atoms in the pyrimidine ring of this compound are likely to act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a protein's active site.

| Interaction Type | Potential Involved Groups on this compound | Significance |

| Hydrogen Bonding | Amino group (-NH2), Pyrimidine ring nitrogens | Crucial for specific recognition and anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Propyl group (-C3H7) | Important for binding affinity, especially in hydrophobic pockets of the protein. |

| Van der Waals Forces | Entire molecule | Contribute to the overall stability of the ligand-protein complex. |

Prediction of Biological Activity through In Silico Studies

For instance, the PASS (Prediction of Activity Spectra for Substances) tool can forecast a wide range of biological activities based on the structure of a compound. researchgate.net Furthermore, in silico ADME predictions can estimate properties like lipophilicity, solubility, and potential for metabolism by cytochrome P450 enzymes, which are critical for determining a compound's drug-likeness. researchgate.netmdpi.com Such studies on pyrimidine derivatives have helped in prioritizing compounds for further experimental testing and in understanding the structural requirements for desired biological activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological activities by studying models developed for structurally similar pyrimidine derivatives.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves several key stages, from data preparation to model validation. For a class of compounds like pyrimidine derivatives, this process is crucial for identifying potential drug candidates and understanding their mechanism of action.

A typical workflow for developing a predictive QSAR model for compounds like this compound would involve:

Data Set Compilation: A crucial first step is the collection of a dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC50 values) for a specific target.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Model Building: Various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the descriptors and the biological activity. nih.govscielo.br More advanced, non-linear methods like Artificial Neural Networks (ANN) may also be used to capture more complex relationships. nih.gov The goal is to select a subset of descriptors that best correlates with the observed activity.

Model Validation: The predictive power of the developed model must be rigorously validated. uniroma1.ittaylorfrancis.com This is typically done through internal validation techniques like cross-validation and external validation using a separate test set of compounds that were not used in the model development. uniroma1.it Statistical parameters such as the squared correlation coefficient (R²), the squared cross-validation correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive ability. nih.govtandfonline.com

The following table illustrates a hypothetical set of statistical parameters for a QSAR model developed for a series of pyrimidine derivatives, showcasing the kind of data used to evaluate model performance.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit. |

| Q² (Cross-validated R²) | 0.75 | An indicator of the predictive ability of the model, determined through internal cross-validation. A higher value suggests better predictive power. |

| RMSE (Root Mean Square Error) | 0.30 | Measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit. |

| F-statistic | 120.5 | Indicates the overall significance of the regression model. A higher F-statistic suggests a more significant model. |

Identification of Key Molecular Descriptors Influencing Activity

The analysis of a validated QSAR model allows for the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds under study. While a specific list for this compound is not available, studies on other pyrimidine derivatives provide insights into the types of descriptors that are often found to be important.

For instance, in various QSAR studies on pyrimidine derivatives, the following classes of descriptors have been shown to be influential:

Lipophilicity: Often represented by descriptors like LogP, this property influences the compound's ability to cross cell membranes and reach its target. For pyrimidine derivatives, both positive and negative correlations with lipophilicity have been observed depending on the specific biological target. scielo.brjournalwjbphs.com

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as partial charges, dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are frequently important. These properties can govern how a molecule interacts with its biological target through electrostatic interactions or by participating in chemical reactions. journalwjbphs.comnih.gov

Steric and Shape Descriptors: Molecular weight, molecular volume, and various shape indices play a crucial role in determining the fit of a molecule into the binding site of a receptor or enzyme. The size and shape of the propyl group in this compound would be captured by such descriptors.

A hypothetical summary of key descriptor types and their potential influence on the activity of pyrimidine derivatives is presented in the table below.

| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |

| Lipophilic | LogP, Hydrophobic surface area | Membrane permeability, binding to hydrophobic pockets in proteins. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Electrostatic interactions with the target, reactivity. |

| Steric/Shape | Molecular weight, Molar refractivity, Ovality | Complementarity with the binding site of the biological target. |

| Topological | Wiener index, Kier & Hall indices | Overall molecular size, shape, and degree of branching. |

Advanced Analytical Techniques in the Research of 2 Propylpyrimidin 4 Amine

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-Propylpyrimidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group and the pyrimidine (B1678525) ring protons. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine ring. The aromatic protons on the pyrimidine ring would appear as doublets or singlets in the downfield region, typically between 6.0 and 8.5 ppm. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct peaks for each unique carbon atom in the molecule. The carbons of the propyl chain would appear in the upfield region, while the pyrimidine ring carbons would be found further downfield due to the influence of the electronegative nitrogen atoms.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | ~8.0 - 8.2 | Doublet |

| Pyrimidine-H | ~6.5 - 6.7 | Doublet |

| Amine-NH₂ | Variable (broad) | Singlet |

| -CH₂- (attached to ring) | ~2.6 - 2.8 | Triplet |

| -CH₂- (middle) | ~1.6 - 1.8 | Sextet |

Note: This is an interactive data table based on typical values for similar structures.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In techniques like Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the propyl group or parts of it, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For related compounds like 2-methylpyrimidin-4-amine, the molecular ion peak is observed at m/z 109. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to display characteristic absorption bands. N-H stretching vibrations for the primary amine group typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic propyl group are expected around 2850-2960 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyrimidine derivatives. A reverse-phase HPLC method is typically suitable for this compound. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the peak area, with the main peak representing the product and any smaller peaks indicating impurities.

Typical HPLC Parameters for Analysis of Amino Pyrimidines

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200-254 nm |

Note: This is an interactive data table based on methods for similar compounds. sielc.comsielc.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic identifier. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both separation and structural information.

X-ray Crystallography for Absolute Structure Determination

Studies on analogous compounds, such as 2-chloropyrimidin-4-amine, show that the pyrimidine ring is nearly planar. nih.gov It is expected that this compound would exhibit a similar planar ring structure. A key feature revealed by X-ray crystallography is the intermolecular interactions, particularly hydrogen bonding. In the crystal lattice, the amine group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as acceptors. nih.gov These interactions, such as N—H···N hydrogen bonds, dictate the crystal packing and can form complex networks like dimers or chains. nih.gov The analysis of the crystal structure provides unequivocal proof of connectivity and stereochemistry, which is crucial for confirming the identity of the synthesized compound.

Electrochemical Studies (e.g., Cyclic Voltammetry) for Reduction Potential Assessment

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules like this compound. CV measures the current that develops in an electrochemical cell as the voltage is varied.

The electrochemical behavior of pyrimidine derivatives has been a subject of research. turkjps.orgresearchgate.net Typically, the pyrimidine ring can be electrochemically reduced. qu.edu.qaumich.edu For pyrimidines substituted with non-reducible groups, the reduction often occurs in a single, one-electron, diffusion-controlled process. umich.edu

In a typical cyclic voltammetry experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system (working, reference, and counter electrodes) would be used. The resulting voltammogram would show reduction peaks, and the potential at which these peaks occur provides information about the reduction potential of the compound. The process for many pyrimidine derivatives is irreversible, indicating that the reduced species is not stable and undergoes further chemical reactions. turkjps.org These studies are valuable for understanding the electron-accepting capabilities of the molecule.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is crucial for the exploration of 2-propylpyrimidin-4-amine and its analogs. Current synthetic strategies often rely on classical condensation reactions. For instance, a known method for a related compound, 2-n-propyl-4-amino-5-methoxymethylpyrimidine, involves the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. While effective, this highlights the need for more versatile and modern synthetic approaches.

Future research should focus on the application of contemporary synthetic methodologies. This includes exploring transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which have proven effective in the synthesis of other complex aminopyrimidines. Additionally, the development of one-pot or tandem reaction sequences could significantly improve the efficiency and atom economy of the synthesis. The use of microwave-assisted organic synthesis could also be explored to reduce reaction times and improve yields. A significant research gap exists in the development of stereoselective synthetic methods to access chiral derivatives of this compound, which could exhibit unique biological activities.

Development of More Selective and Potent Biological Agents

Derivatives of the 2-aminopyrimidine (B69317) core have demonstrated a wide range of biological activities, suggesting that this compound could serve as a valuable template for the design of new therapeutic agents. Research on related structures has shown activity as inhibitors of inducible nitric oxide synthase (iNOS), polo-like kinase 4 (PLK4), and as agents with anti-proliferative properties against cancer cell lines.

A primary future direction is the systematic structural modification of the this compound scaffold to enhance potency and selectivity for specific biological targets. This can be achieved through the introduction of various substituents on the pyrimidine (B1678525) ring and the amino group. For example, the introduction of different alkyl or aryl groups could modulate the compound's interaction with target proteins. The development of focused libraries of this compound derivatives for high-throughput screening against a panel of biological targets is a critical next step. A significant research gap is the lack of comprehensive structure-activity relationship (SAR) studies for this specific compound, which are essential for guiding the design of more effective and selective analogs.

Investigation of Mechanism of Action at the Molecular Level

Understanding the precise molecular mechanism of action is fundamental for the rational development of any therapeutic agent. For this compound, this remains a significant research gap. While related pyrimidine derivatives are known to inhibit specific enzymes, the exact molecular targets of this compound have not been extensively studied.

Future research should employ a range of techniques to elucidate its mechanism of action. This includes target identification studies using methods such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening. Once potential targets are identified, detailed biochemical and biophysical assays, including enzyme kinetics and surface plasmon resonance, can be used to validate these interactions. At the cellular level, techniques like Western blotting, immunofluorescence, and gene expression profiling can help to unravel the downstream signaling pathways affected by the compound. The absence of crystallographic data of this compound bound to a biological target is a major gap that, if filled, would provide invaluable insights for structure-based drug design.

Application in Drug Discovery and Development Pipelines

The diverse biological activities reported for pyrimidine derivatives suggest that this compound could be a valuable starting point for drug discovery programs. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.

A key future direction is the systematic evaluation of this compound and its optimized analogs in various disease models. This includes in vitro and in vivo studies for indications such as cancer, inflammatory diseases, and neurodegenerative disorders, where related compounds have shown promise. For promising lead compounds, comprehensive preclinical development studies, including ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling, will be necessary. A significant research gap is the lack of data on the pharmacokinetic and pharmacodynamic properties of this compound, which is essential for its progression through the drug development pipeline.

Further Computational Studies for Rational Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. For the this compound scaffold, computational studies can play a crucial role in the rational design of new and improved analogs.

Future research should leverage computational approaches to guide the synthetic efforts. This includes the use of quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives. Molecular docking studies can be employed to predict the binding modes of this compound analogs within the active sites of potential biological targets. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complexes and help to refine the design of more potent inhibitors. A research gap exists in the development of specific computational models tailored to the this compound scaffold, which could significantly enhance the efficiency of the drug design process.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for 2-Propylpyrimidin-4-amine, and how do reaction conditions influence yield? A: The compound can be synthesized via two primary routes:

- Route 1: Coupling reactions between pyrimidine derivatives and amines under basic conditions (e.g., using NaH or K₂CO₃ as a base).

- Route 2: Nucleophilic substitution of chloroalkylpyrimidines with ammonia or propylamine derivatives at elevated temperatures (60–80°C) .

Key Factors: - Solvent choice (e.g., DMF or THF) impacts reaction kinetics.

- Excess ammonia (5–10 eq.) improves substitution efficiency.

- Yields typically range from 40–65%, with purity ≥90% achievable via recrystallization in ethanol/water mixtures.

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Look for signals at δ 1.0–1.2 ppm (propyl CH₃), δ 2.4–2.6 ppm (pyrimidine CH), and δ 5.3–5.5 ppm (NH₂ protons).

- ¹³C NMR: Peaks near 14 ppm (propyl CH₃) and 160–170 ppm (pyrimidine C=N/C-NH₂) confirm the backbone .

- IR Spectroscopy: NH₂ stretching vibrations at 3434–3200 cm⁻¹ and pyrimidine ring vibrations at 1599–1624 cm⁻¹ .

- X-ray Crystallography: Use SHELXL for refinement; hydrogen-bonding networks (e.g., N–H···N interactions) stabilize the crystal lattice .

Biological Activity and Mechanism

Q: What is the proposed mechanism of action for this compound derivatives in biological systems? A: Structural analogs like amprolium (a this compound derivative) act as competitive inhibitors of thiamine uptake in parasites, disrupting carbohydrate metabolism and coccidian replication . Methodological Insight:

- In vitro assays: Measure IC₅₀ values against thiamine-dependent enzymes (e.g., transketolase) using spectrophotometric methods.

- Structure-Activity Relationship (SAR): Propyl chain length and pyrimidine substitution patterns modulate binding affinity to thiamine transporters.

Advanced Synthesis: Optimizing Regioselectivity

Q: How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis? A:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) on the pyrimidine NH₂ to steer propyl attachment to the 2-position .

- Catalytic Strategies: Use Pd/Cu catalysts for cross-coupling reactions to enhance C–N bond formation efficiency.

- Reaction Monitoring: Track intermediates via LC-MS to identify side products (e.g., 4-propyl isomers) and adjust stoichiometry .

Data Contradictions in Spectral Analysis

Q: How should researchers resolve discrepancies between experimental and theoretical spectral data? A: Common issues include:

- NH₂ Proton Splitting: Experimental ¹H NMR may show broad singlets due to hydrogen bonding, whereas computational models (DFT) predict doublets. Confirm via deuterium exchange.

- Crystallographic vs. Solution Structures: X-ray data may show planar pyrimidine rings, while solution NMR indicates slight puckering. Use temperature-dependent NMR to assess conformational flexibility .

Environmental Risk Assessment

Q: What methodologies apply for evaluating the environmental impact of this compound? A: Follow the PEC (Predicted Environmental Concentration) framework:

- Exposure Analysis: Calculate total residues excreted by treated animals (if used in veterinary applications) .

- Degradation Studies: Use HPLC-MS to track hydrolysis products in soil/water matrices under varying pH (4–9).

- Toxicity Testing: Perform Daphnia magna or algal growth inhibition assays to determine EC₅₀ values.

Challenges in Crystallographic Refinement

Q: What are common pitfalls in refining this compound crystal structures? A:

- Disordered Propyl Chains: Apply SHELXL’s PART and SIMU commands to model disorder.

- Hydrogen Bond Ambiguity: Use difference Fourier maps to locate NH₂ protons and validate with Hirshfeld surface analysis .

- Twinned Data: For low-symmetry crystals (e.g., monoclinic), employ TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Analytical Method Development for Impurity Profiling

Q: How can researchers develop robust HPLC/GC-MS methods to quantify impurities in this compound? A:

- Column Selection: Use C18 columns (150 mm × 4.6 mm, 5 µm) with 0.1% formic acid in acetonitrile/water (70:30) for optimal separation.

- Detection: UV at 254 nm for pyrimidine cores; MS/MS in positive ion mode for propyl-related fragments (m/z 138, 152).

- Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (≤0.1%), and recovery (90–110%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.